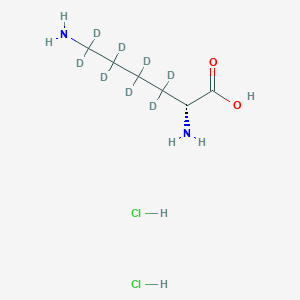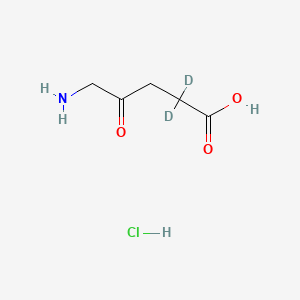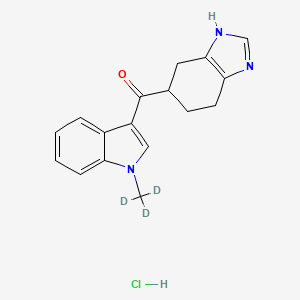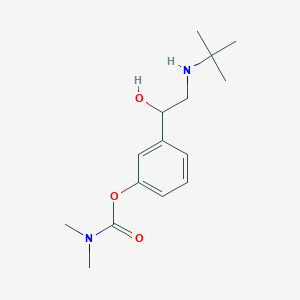
Desthiobiotin-PEG4-acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Desthiobiotin-PEG4-acid: is a compound that combines desthiobiotin, a biotin analog, with a polyethylene glycol (PEG) spacer and a carboxylic acid group. This compound is widely used in biochemical and molecular biology research due to its unique properties, such as its ability to bind to streptavidin with high specificity but lower affinity compared to biotin, allowing for easier elution under mild conditions .
準備方法
Synthetic Routes and Reaction Conditions: Desthiobiotin-PEG4-acid is synthesized by conjugating desthiobiotin to a PEG spacer arm that terminates in a carboxylic acid group. The primary amine group of desthiobiotin reacts with the carboxyl groups on the PEG spacer using carbodiimide crosslinkers such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction typically occurs in a buffer solution at a pH of 4.7-5.5 .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using automated peptide synthesizers and high-purity reagents. The process includes multiple purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s purity and quality .
化学反応の分析
Types of Reactions: Desthiobiotin-PEG4-acid primarily undergoes conjugation reactions. The carboxylic acid group can react with primary amines to form amide bonds, while the PEG spacer enhances the solubility and flexibility of the molecule .
Common Reagents and Conditions:
Carbodiimide Crosslinkers: EDC is commonly used to activate the carboxyl groups for conjugation with amines.
Major Products: The primary product of these reactions is the conjugated molecule, where the this compound is linked to another molecule, such as a protein or peptide, via an amide bond .
科学的研究の応用
Chemistry: Desthiobiotin-PEG4-acid is used in affinity purification techniques, where it serves as a tag for isolating and purifying proteins and other biomolecules. Its ability to bind to streptavidin with high specificity but lower affinity than biotin allows for gentle elution of the target molecules .
Biology: In molecular biology, this compound is used for labeling and detecting biomolecules. It is particularly useful in pull-down assays and other techniques where reversible binding to streptavidin is advantageous .
Medicine: In medical research, this compound is used in the development of diagnostic assays and therapeutic agents. Its biotin-like properties make it suitable for use in various biotin-streptavidin-based applications .
Industry: In industrial applications, this compound is used in the production of bioconjugates and other biotechnological products. Its PEG spacer enhances the solubility and stability of the conjugated molecules, making it valuable in various manufacturing processes .
作用機序
Desthiobiotin-PEG4-acid exerts its effects through its ability to bind to streptavidin and other biotin-binding proteins. The PEG spacer arm increases the solubility and flexibility of the molecule, allowing it to interact more effectively with its targets. The carboxylic acid group enables conjugation to other molecules, forming stable amide bonds .
類似化合物との比較
Amine-PEG3-Biotin: This compound has a shorter PEG spacer and higher affinity for streptavidin compared to Desthiobiotin-PEG4-acid.
Hydrazide-PEG4-Desthiobiotin: This compound has a hydrazide group instead of a primary amine, allowing it to react with aldehydes and ketones.
Uniqueness: this compound is unique due to its combination of a desthiobiotin moiety, a PEG spacer, and a carboxylic acid group. This combination provides high specificity for streptavidin binding, enhanced solubility, and flexibility, making it suitable for various applications where gentle elution and reversible binding are required .
特性
分子式 |
C21H39N3O8 |
|---|---|
分子量 |
461.5 g/mol |
IUPAC名 |
3-[2-[2-[2-[2-[6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C21H39N3O8/c1-17-18(24-21(28)23-17)5-3-2-4-6-19(25)22-8-10-30-12-14-32-16-15-31-13-11-29-9-7-20(26)27/h17-18H,2-16H2,1H3,(H,22,25)(H,26,27)(H2,23,24,28)/t17-,18+/m0/s1 |
InChIキー |
ZOYWRMMBEMRBFL-ZWKOTPCHSA-N |
異性体SMILES |
C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCCC(=O)O |
正規SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



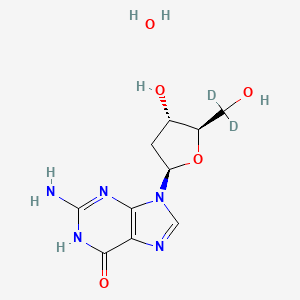
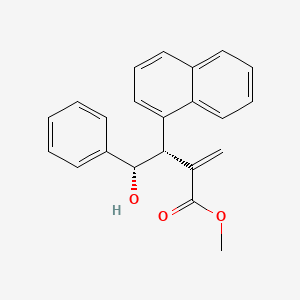
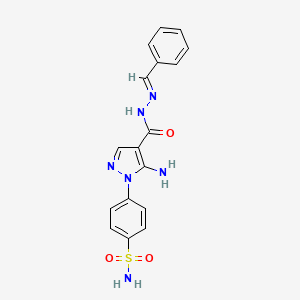
![[(2R,4R,5R)-5-(2-aminopurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12410143.png)
![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B12410154.png)
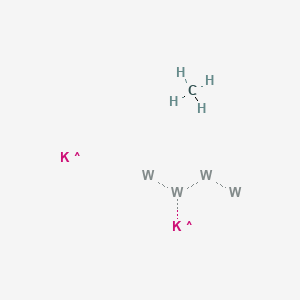

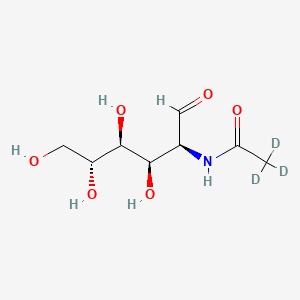
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-purin-9-yloxolan-2-yl]methyl benzoate](/img/structure/B12410176.png)
